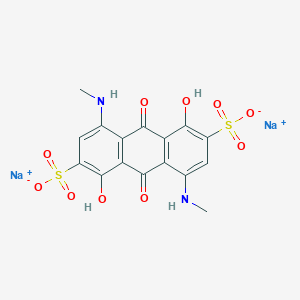
8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid
説明
8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is often used as a dye and in various analytical applications due to its ability to form stable complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 8-hydroxyquinoline-5-sulfonic acid in an alkaline medium. This step forms the azo linkage, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure consistent quality.
化学反応の分析
Types of Reactions
8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation.
Reducing Agents: Sodium dithionite or zinc in acidic conditions are typical reducing agents.
Substitution Reactions: These often require strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various sulfonated derivatives depending on the substituent.
科学的研究の応用
8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid has a wide range of applications in scientific research:
Analytical Chemistry: Used as a complexometric indicator due to its ability to form stable complexes with metal ions.
Biological Studies: Employed in staining techniques for microscopy, helping to visualize cellular components.
Medical Research: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its interaction with biological molecules.
Industrial Applications: Utilized in the dyeing industry for its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and the hydroxyl and sulfonic acid groups play crucial roles in binding to metal ions, facilitating various analytical and biological applications. The molecular targets often include metal ions like iron, copper, and zinc, which are essential in many biochemical pathways.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Lacks the azo group, making it less effective in forming colored complexes.
4-Amino-1-naphthalenesulfonic acid: Does not have the quinoline structure, limiting its complexation abilities.
Azo dyes: Other azo compounds like methyl orange or Congo red, which have different substituents and applications.
Uniqueness
8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid is unique due to its combination of the quinoline and naphthalene structures, along with the azo linkage and sulfonic acid groups. This combination provides it with distinct chemical properties, such as high stability and strong metal-binding capabilities, making it particularly valuable in analytical and industrial applications.
特性
IUPAC Name |
8-hydroxy-7-[(4-sulfonaphthalen-1-yl)diazenyl]quinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14/h1-10,23H,(H,24,25,26)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOVKNAMSGDHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189521 | |
| Record name | 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-87-3 | |
| Record name | 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-7-((4-sulpho-1-naphthyl)azo)quinoline-5-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-7-[(4-sulpho-1-naphthyl)azo]quinoline-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)









